molecular formula C19H23N3O5 B10881240 (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate

Cat. No.: B10881240
M. Wt: 373.4 g/mol
InChI Key: XYVKLPHQEACESA-UHFFFAOYSA-N
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Description

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines isoindoline and imidazolidine moieties, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindoline and imidazolidine intermediates, followed by their coupling through esterification or amidation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.

Medicine

In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on specific molecular targets, such as enzymes or receptors, and its ability to modulate biological activities.

Industry

In industry, this compound can be utilized in the development of new materials, pharmaceuticals, and agrochemicals. Its versatile reactivity makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar ester functionality.

    GPR35 Agonist, Compound 10: Shares structural similarities with the imidazolidine moiety.

    Fluorine compounds: Exhibit similar reactivity patterns in certain chemical reactions.

Uniqueness

What sets (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate apart is its combination of isoindoline and imidazolidine structures, which confer unique chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to similar compounds.

Properties

Molecular Formula

C19H23N3O5

Molecular Weight

373.4 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl)methyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate

InChI

InChI=1S/C19H23N3O5/c1-12-15(21-19(26)20-12)9-3-2-4-10-16(23)27-11-22-17(24)13-7-5-6-8-14(13)18(22)25/h5-8,12,15H,2-4,9-11H2,1H3,(H2,20,21,26)

InChI Key

XYVKLPHQEACESA-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)OCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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